molecular formula C6H12N2O4S B2969664 1-Sulfamoylpiperidine-2-carboxylic acid CAS No. 1103643-44-2

1-Sulfamoylpiperidine-2-carboxylic acid

Cat. No.: B2969664
CAS No.: 1103643-44-2
M. Wt: 208.23
InChI Key: QGVTZPCTCVSQQM-UHFFFAOYSA-N
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Description

1-Sulfamoylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sulfamoylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with sulfamoyl chloride in the presence of a base, followed by carboxylation. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Sulfamoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Sulfamoylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-sulfamoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine-2-carboxylic acid: Lacks the sulfamoyl group, leading to different chemical properties and reactivity.

    Sulfamoylpiperidine: Similar structure but without the carboxylic acid group.

Uniqueness: 1-Sulfamoylpiperidine-2-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-sulfamoylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-13(11,12)8-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVTZPCTCVSQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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